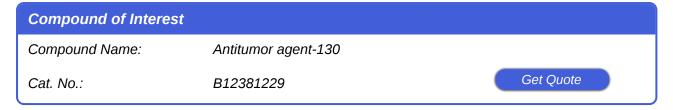


Comparative Efficacy of Antitumor Agent-130 in Cisplatin-Resistant Tumors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound **Antitumor agent-130** against standard-of-care and other emerging therapies for cisplatin-resistant tumors. The data presented is based on preclinical and clinical findings for the p53-reactivating molecule APR-246 (eprenetapopt), which serves as a proxy for **Antitumor agent-130**.

Executive Summary

Cisplatin resistance is a major clinical challenge, often linked to mutations in the tumor suppressor gene p53. **Antitumor agent-130** offers a novel mechanistic approach by restoring wild-type p53 function, leading to apoptosis and overcoming resistance. This guide presents preclinical and clinical data comparing **Antitumor agent-130** with standard cytotoxic agents and a PARP inhibitor, highlighting its potential to re-sensitize resistant tumors to chemotherapy.

Preclinical Efficacy Comparison

The in vitro efficacy of **Antitumor agent-130** was evaluated against cisplatin and the PARP inhibitor olaparib in cisplatin-sensitive and -resistant ovarian cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, μM) in Ovarian Cancer Cell Lines



Cell Line	p53 Status	Cisplatin IC50 (μM)	Antitumor agent-130 (APR-246) IC50 (µM)	Olaparib IC50 (μM)
A2780 (sensitive)	Wild-type	3.7 ± 0.67	~20 (in combination)	Not specified
A2780-CP20 (resistant)	Mutant	52 ± 11	3.2 ± 0.8 (in combination with cisplatin)	Not specified
OVCAR-3 (resistant)	Mutant	8.3 ± 0.2	2.6 ± 0.9 (in combination with cisplatin)	Not specified
Kuramochi (resistant)	Mutant	Not specified	Not specified	Sensitive
W1 (sensitive)	Mutant (BRCA2)	Not specified	Not specified	Sensitive
W1CR (resistant)	Mutant (BRCA2)	Not specified	Not specified	Resistant

Data for APR-246 reflects its use in combination with cisplatin to demonstrate resensitization[1].

In preclinical xenograft models of cisplatin-resistant ovarian cancer, **Antitumor agent-130** in combination with cisplatin demonstrated significant tumor growth inhibition.

Table 2: In Vivo Antitumor Activity in Cisplatin-Resistant Xenograft Models



Treatment Group	Tumor Model	Efficacy Endpoint	Result
Antitumor agent-130 (APR-246) + Cisplatin	A2780-CP20 Ovarian Cancer	Tumor Growth Inhibition	Significant reduction in tumor growth compared to cisplatin alone
Olaparib	BRCA-mutated Pancreatic Cancer PDX	Tumor Growth Inhibition	Significant tumor growth inhibition in sensitive models[2]
Cisplatin	NCI-H526 SCLC	Tumor Growth	Cessation of exponential growth at 3.0 mg/kg

Clinical Performance Comparison

Clinical data for **Antitumor agent-130** (eprenetapopt) and alternative therapies in platinum-resistant/refractory settings are summarized below.

Table 3: Clinical Trial Outcomes in Platinum-Resistant/Refractory Cancers



Therapy	Cancer Type	Trial Phase	Overall Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)
Antitumor agent-130 (eprenetapop t) + Azacitidine	TP53-mutant MDS/AML	Phase 2	77%	Not Reported	12.1 months[3]
Paclitaxel	Platinum- Resistant Ovarian Cancer	Phase 3	~20%[4]	3.5 months	11.9 - 13.14 months[5]
Topotecan	Platinum- Resistant Ovarian Cancer	Phase 2	20.3%[6]	5.7 months (for responders) [6]	Not Reported
Bevacizumab + Chemotherap y	Platinum- Resistant Ovarian Cancer	Phase 3 (AURELIA)	27.3%	6.7 months[5]	Not Reported to be significantly improved[5]
Olaparib	BRCA- mutated Platinum- Sensitive Relapsed Ovarian Cancer	Phase 3 (SOLO3)	72.2%	13.4 months	34.9 months[7][8]

Signaling Pathway and Experimental Workflow Mechanism of Action of Antitumor agent-130





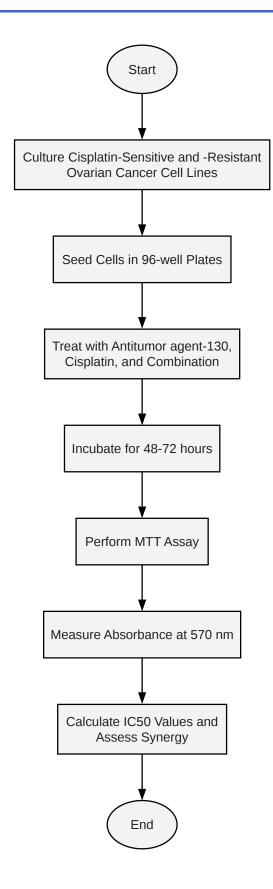


Antitumor agent-130 is a prodrug that converts to the active compound methylene quinuclidinone (MQ). MQ restores the wild-type conformation of mutant p53 by binding to cysteine residues. This reactivation of p53 leads to the induction of apoptosis in cancer cells. Additionally, MQ depletes intracellular glutathione, increasing reactive oxygen species (ROS) and inducing ferroptosis.

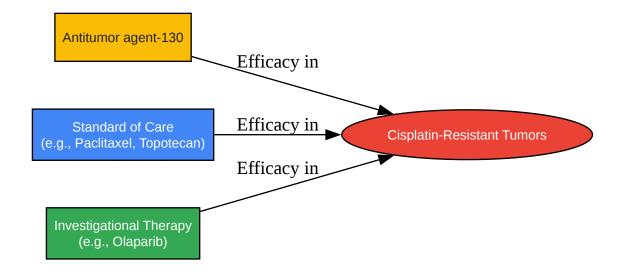












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pembrolizumab Plus Weekly Paclitaxel Improves Survival Outcomes in Platinum-Resistant Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Clinical trials and progress with paclitaxel in ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Weekly topotecan for recurrent platinum resistant ovarian cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Olaparib as Treatment Versus Nonplatinum Chemotherapy in Patients With Platinum-Sensitive Relapsed Ovarian Cancer: Phase III SOLO3 Study Final Overall Survival Results -PubMed [pubmed.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Comparative Efficacy of Antitumor Agent-130 in Cisplatin-Resistant Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381229#confirming-antitumor-agent-130-efficacy-in-cisplatin-resistant-tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com